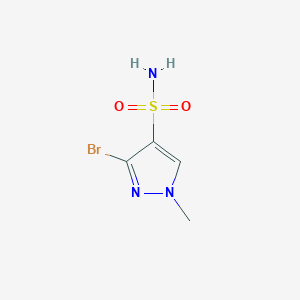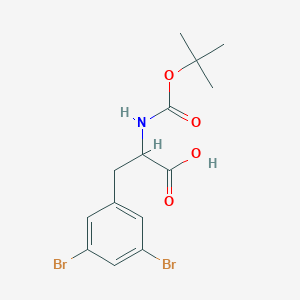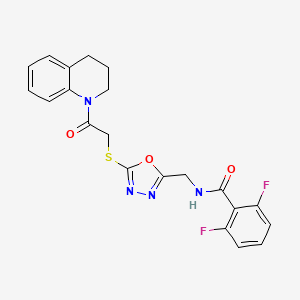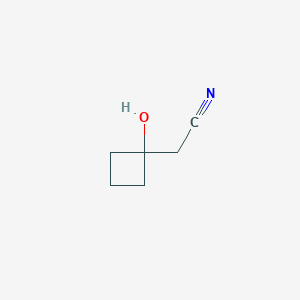
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as FLBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its ability to modulate specific signaling pathways involved in various cellular processes, including cell growth, proliferation, and survival. 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in these pathways. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to interact with specific receptors, such as the cannabinoid receptor CB1, which plays a role in pain modulation and inflammation.
Biochemical and Physiological Effects:
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target and pathway involved. In cancer cells, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been found to protect neurons from oxidative stress and neurotoxicity, leading to improved neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is its potential as a multi-targeted therapeutic agent, due to its ability to modulate multiple signaling pathways involved in various diseases. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has demonstrated good pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, one limitation of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is its relatively low potency compared to other compounds targeting similar pathways, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, including the development of more potent analogs and the investigation of its potential in combination with other therapeutic agents. In addition, further studies are needed to elucidate the specific mechanisms of action of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide and to identify additional targets and pathways involved in its effects. Furthermore, the potential use of 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide as a diagnostic tool for specific diseases, such as cancer, warrants further investigation.
Synthesemethoden
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-fluorophenylacetic acid with 4-fluorobenzoic acid, followed by the conversion of the resulting intermediate to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The amide is then cyclized using potassium carbonate and dimethyl sulfoxide to yield the final product, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor development and progression. In addition, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-14-10-8-13(9-11-14)21(27)26-19-17-6-1-2-7-18(17)29-20(19)22(28)25-16-5-3-4-15(24)12-16/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXVFAYSVLCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)

![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)


![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)




![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)
